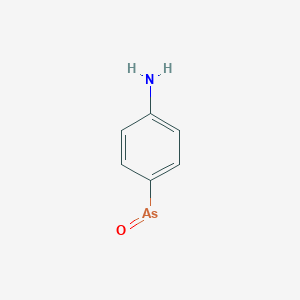

p-Aminophenyl Arsenoxide

Description

Historical Trajectories of Organic Arsenicals in Scientific Inquiry

The study of p-Aminophenyl Arsenoxide is rooted in the broader history of organoarsenic chemistry, which has been intertwined with major developments in both chemical theory and medicine for over two centuries. rsc.org

The history of arsenicals in medicine is ancient, with figures like Hippocrates using arsenic sulfides to treat ulcers and tumors. rsc.org However, the scientific exploration of organoarsenic chemistry—compounds with a carbon-arsenic bond—began much later. wikipedia.org In 1760, the French chemist Louis Claude Cadet de Gassicourt created the first organometallic compound, a foul-smelling liquid containing tetramethyldiarsine, which became known as "cacodyl". rsc.org This discovery lay dormant until the 1830s and 1840s when Robert Wilhelm Bunsen undertook a dangerous and systematic study of cacodyl's chemical properties. rsc.org This work, along with subsequent research by others like Edward Frankland, was pivotal in developing the concept of chemical valency. rsc.org

The therapeutic potential of organic arsenicals came to the forefront in the late 19th and early 20th centuries. In 1859, Antoine Béchamp synthesized arsanilic acid, which he named Atoxyl, reporting it to be significantly less toxic than inorganic arsenic. wikipedia.org This compound was initially investigated as a treatment for sleeping sickness. wikipedia.org

The most celebrated breakthrough came from the laboratory of Paul Ehrlich. dartmouth.edu Convinced that arsenic's toxicity could be harnessed for therapeutic benefit, Ehrlich and his team systematically synthesized hundreds of Atoxyl derivatives. wikipedia.org This work culminated in 1909 with compound number 606, arsphenamine, which was marketed as Salvarsan. wikipedia.orgscielo.br It became the first effective treatment for syphilis and is considered a landmark achievement in the history of chemotherapy, earning Ehrlich a Nobel Prize. wikipedia.org These early explorations established organic arsenicals as a major class of compounds in medicinal chemistry, a status they held until the widespread availability of modern antibiotics after the 1940s. scielo.brnih.gov

Table 2: Key Historical Developments in Organoarsenic Chemistry

| Date | Development | Key Researcher(s) | Significance |

|---|---|---|---|

| 1760 | Synthesis of Cacodyl | Louis Claude Cadet | First synthetic organometallic compound. rsc.orgwikipedia.org |

| 1859 | Synthesis of Atoxyl (Arsanilic Acid) | Antoine Béchamp | First organic arsenical drug, spurred further research. wikipedia.org |

| 1909 | Discovery of Salvarsan (Arsphenamine) | Paul Ehrlich & Sahachiro Hata | First effective chemotherapeutic agent for syphilis. rsc.orgscielo.br |

While compounds like Salvarsan were complex mixtures, the simpler structure of p-Aminophenyl Arsenoxide has made it a valuable tool for understanding the fundamental chemistry of this class. As an arsenoxide, it represents the trivalent state of arsenic (As(III)), which is crucial for its biological interactions, particularly its ability to bind to sulfhydryl groups in proteins. nih.gov

The legacy of p-APAO in arsenical chemistry is not as a direct therapeutic agent but as a foundational building block and reference compound. Researchers have used p-APAO to synthesize more complex, multivalent arsenicals designed to probe specific biological questions. acs.org For example, it can be coupled with other molecules to create bis- and tris-arsenicals, allowing for the study of how multiple arsenic centers interact with protein targets. acs.org Its chemical tractability has allowed scientists to explore structure-activity relationships, investigating how modifications to the arsenical core affect its biological function. This work continues the legacy of Ehrlich, albeit at a more fundamental, mechanistic level.

Foundational Research into Organoarsenic Compounds and Early Therapeutic Exploration

Contemporary Significance of p-Aminophenyl Arsenoxide as a Biochemical Research Probe

In modern research, p-Aminophenyl Arsenoxide is valued as a specific biochemical probe used to investigate cellular processes. Its utility stems from its targeted reactivity, primarily with closely spaced thiol groups in proteins.

One of the most cited applications of p-APAO is as a reagent for the study of 2-oxoacid dehydrogenase multienzyme complexes. chemicalbook.comscbt.compharmaffiliates.com It is also used in cancer research; studies have shown that p-APAO interacts with the promyelocytic leukemia–retinoic acid receptor alpha (PML–RARα) fusion protein, a mechanism it shares with the therapeutic drug arsenic trioxide (As₂O₃). rsc.org This has led to the development of p-APAO analogs with potentially improved cytotoxicity toward various cancer cell lines. rsc.org

Furthermore, p-APAO has been identified as an inhibitor of several redox-active enzymes, including protein disulfide isomerase (PDI) and Quiescin sulfhydryl oxidase (QSOX). Its ability to interact with specific protein targets has also made it a parent compound for the development of biarsenical probes, which can be used for site-specific fluorescent labeling and imaging of proteins within living cells. rsc.org In parasitology, research on the related compound melarsen (B1215594) oxide, a derivative of p-aminophenyl arsenoxide, has shown that it forms a stable adduct with trypanothione (B104310), a key metabolite in African trypanosomes, making this pathway a target for drug development. nih.gov

Table 3: p-Aminophenyl Arsenoxide in Biochemical Research

| Area of Study | Biological Target / Application | Research Finding |

|---|---|---|

| Enzymology | 2-oxoacid dehydrogenase multienzyme complexes | Used as a useful reagent for studying these complexes. chemicalbook.comscbt.compharmaffiliates.com |

| Cancer Biology | PML–RARα fusion protein | Interacts with the oncoprotein in a manner similar to arsenic trioxide, informing development of new anticancer agents. rsc.org |

| Redox Biology | Protein Disulfide Isomerase (PDI), Quiescin Sulfhydryl Oxidase (QSOX) | Acts as an inhibitor of these redox-active enzymes. |

| Parasitology | Trypanothione (via related compounds like melarsen oxide) | Derivatives of p-APAO form stable adducts with this parasite-specific metabolite, providing a target for anti-trypanosomal drugs. nih.gov |

| Chemical Biology | Synthesis of multivalent probes | Serves as a building block for creating larger arsenical molecules to study protein structure and function. acs.org |

Properties

IUPAC Name |

4-arsorosoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsNO/c8-6-3-1-5(7-9)2-4-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLTUGUMYQENMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73791-39-6 (dihydrate) | |

| Record name | 4-Aminophenylarsenoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70149955 | |

| Record name | 4-Aminophenylarsenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-90-3 | |

| Record name | 4-Arsenosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylarsenoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Arsenosoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminophenylarsenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOPHENYLARSENOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80F4IJC71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of P Aminophenyl Arsenoxide

Synthetic Routes for p-Aminophenyl Arsenoxide Production

The synthesis of p-aminophenyl arsenoxide is most commonly achieved through the reduction of a pentavalent arsenic precursor, 4-aminophenylarsonic acid. This process involves careful control of reaction conditions to ensure high yield and purity of the desired trivalent arsenical.

The primary and most established method for the production of p-aminophenyl arsenoxide involves the reduction of 4-aminophenylarsonic acid. This reaction transforms the arsenic atom from a pentavalent state (As(V)) to a trivalent state (As(III)). A common and effective reducing agent for this transformation is sulfur dioxide (SO2), often used in the presence of a catalytic amount of iodine or potassium iodide (KI) in a methanolic solution containing hydrochloric acid. researchgate.netresearchgate.net The reaction proceeds by bubbling sulfur dioxide gas through the solution containing the 4-aminophenylarsonic acid precursor until the reduction is complete.

Another approach involves the reaction of aniline (B41778) with arsenic trioxide in the presence of hydrochloric acid, which is then heated to facilitate the formation of p-aminophenyl arsenoxide.

Furthermore, conducting reactions under an inert atmosphere, such as nitrogen, is a common practice to prevent the oxidation of the trivalent arsenic back to its pentavalent state, particularly for the more sensitive derivatives. mdpi.comnih.gov Monitoring the progress of the reaction using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time and ensures the reaction goes to completion. mdpi.comnih.govrsc.org

Reduction Pathways from 4-Aminophenylarsonic Acid Precursors

Advanced Strategies for p-Aminophenyl Arsenoxide Chemical Modification

The chemical modification of p-aminophenyl arsenoxide is a key strategy for modulating its biological activity, solubility, and selectivity. The presence of a reactive primary amino group and the arsenoxide moiety allows for a variety of derivatization reactions.

The primary amino group of p-aminophenyl arsenoxide serves as a nucleophile that can readily react with electrophilic reagents such as acyl chlorides and anhydrides to form stable amide bonds. This acylation reaction is a straightforward and efficient method for introducing a wide range of functional groups onto the p-APAO scaffold.

Research has demonstrated the feasibility of synthesizing bis- and tris-arsenical derivatives through a one-pot reaction by coupling p-aminophenyl arsenoxide with commercially available anhydrides or acyl chlorides. This approach allows for the creation of multivalent arsenicals with potentially enhanced binding affinities for biological targets. The reaction typically proceeds under mild conditions and provides a versatile route to a diverse library of p-APAO derivatives.

To improve the stability of p-aminophenyl arsenoxide, which has a tendency to form polymers and can be oxidized to the pentavalent state, the arsenoxide moiety is often protected by reacting it with dithiols. rsc.orgrsc.org This reaction results in the formation of more stable dithiarsenolane or dithiarsinane analogs. For example, reacting p-aminophenyl arsenoxide or its precursor with 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085) yields the corresponding five- or six-membered cyclic dithioarsinites. researchgate.netmdpi.comnih.govrsc.orgrsc.org

These reactions are typically carried out in a suitable solvent like ethanol (B145695) or methanol, and in some cases, under basic conditions using aqueous sodium carbonate. researchgate.netmdpi.comnih.gov The resulting dithiarsenolane analogs, such as 4-(1,3,2-dithiarsolan-2-yl)aniline, have been shown to be more efficacious in certain biological assays compared to the parent p-APAO. rsc.orgrsc.org

The characterization of these analogs is performed using a combination of spectroscopic techniques. The data from these analyses are crucial for confirming the structure and purity of the synthesized compounds.

Table 1: Spectroscopic Data for a Representative Dithiarsenolane Analog

| Compound Name | Analytical Technique | Spectroscopic Data |

| N-(4-(1,3,2-dithiarsolan-2-yl)phenyl)propiolamide | 1H NMR (400 MHz, CDCl3) | δ: 7.80 (brs, 1H), 7.61 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H), 3.39-3.33 (m, 2H), 3.18-3.12 (m, 2H), 2.95 (s, 1H) |

| 13C NMR (100 MHz, CDCl3) | δ: 149.64, 140.12, 137.74, 131.65, 119.75, 74.39, 41.85 | |

| HRMS (ESI) | m/z calcd for C11H11AsNOS2 [M+H]+ 311.9498, found 311.9487 |

Data sourced from a study on carbohydrate-conjugated 4-(1,3,2-dithiarsolan-2-yl)aniline. rsc.org

Conjugating carbohydrates to p-aminophenyl arsenoxide is a promising strategy to enhance its selectivity for cancer cells, which often exhibit increased glucose uptake. Several methodologies have been developed for this purpose.

One common approach involves the use of a linker molecule to connect the carbohydrate moiety to the p-APAO derivative. For instance, a thiourea (B124793) linker can be formed by reacting an isothiocyanate-functionalized carbohydrate with the amino group of a dithiarsenolane analog of p-APAO. researchgate.netresearchgate.netmdpi.comnih.gov The synthesis of the isothiocyanate-functionalized sugar, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, is a key step in this process. mdpi.comnih.gov

Another powerful conjugation strategy is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net This method involves the reaction of an azide-functionalized carbohydrate with an alkyne-functionalized p-APAO derivative, or vice versa, to form a stable triazole linker. rsc.orgrsc.orgnih.govresearchgate.net This approach offers high efficiency and specificity. For example, a glucopyranose with an azido (B1232118) group can be coupled to a p-APAO derivative containing a terminal alkyne. nih.gov

The synthesis of these carbohydrate conjugates often involves multiple steps, including the preparation of the activated carbohydrate and the functionalized p-APAO derivative, followed by the final conjugation reaction. The products are then purified using techniques like silica (B1680970) gel chromatography and characterized by NMR and mass spectrometry to confirm their structure and purity. mdpi.comnih.govrsc.org

Design and Synthesis of Thiourea-Conjugated p-Aminophenyl Arsenoxide Compounds

The structural modification of organic arsenic compounds like p-aminophenyl arsenoxide (p-APAO) is a strategic approach to enhance their pharmacological properties, including therapeutic efficacy and target selectivity. uq.edu.au One such strategy involves the conjugation of p-APAO with thiourea and carbohydrate moieties to potentially improve anticancer activity and selectivity towards tumor cells. acs.orgresearchgate.net

A notable synthetic route involves the reaction of a p-APAO derivative, specifically 4-(1,3,2-dithiarsinan-2-yl) aniline, with a glucose derivative, 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate. To prevent the formation of anomeric mixtures (α/β anomers), a specific synthetic strategy utilizing the neighboring group participation of the 2-acetyl group is employed to lock the configuration of the glucose isothiocyanate derivative. uq.edu.au The synthesis begins with 4-aminophenylarsonic acid, which is reduced to 4-aminophenylarsenic acid. This intermediate is then reacted with ethane-1,2-dithiol to form 4-(1,3,2-dithiarsolan-2-yl) aniline. acs.org Separately, 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide is reacted with potassium thiocyanate (B1210189) in the presence of a phase transfer catalyst to yield the β-anomer of the corresponding isothiocyanate. The final thiourea-conjugated compound is synthesized by reacting the aniline derivative with the glucopyranosyl isothiocyanate in anhydrous dichloromethane.

The structural confirmation of these synthesized compounds is typically achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Current time information in Bangalore, IN. For instance, the chemical shift of the anomeric proton in the ¹H NMR spectrum helps confirm the β-configuration of the glucose moiety.

Research findings have indicated that these thiourea-conjugated p-aminophenyl arsenoxide-glucose compounds exhibit interesting biological activities. For example, the compound 1-(4-(1,3,2-dithiarsinan-2-yl) aniline)-2-N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranos-1-yl)-thiourea demonstrated increased selectivity towards human colon cancer cells (HCT-116) compared to human embryonic kidney cells (293T). acs.org This suggests that the conjugation of p-APAO with a thiourea-linked glucose moiety can be a viable strategy for developing novel chemotherapeutic agents for solid tumors. researchgate.net

Table 1: Synthetic Intermediates and Final Thiourea-Conjugated Compounds

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 4-Aminophenylarsonic acid | C₆H₈AsNO₃ | Starting material |

| 4-Aminophenylarsenic acid | C₆H₈AsNO₂ | Reduced intermediate |

| 4-(1,3,2-Dithiarsolan-2-yl) aniline | C₈H₁₀AsNS₂ | p-APAO derivative |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | C₁₄H₁₉BrO₉ | Glucose precursor |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | C₁₅H₁₉NO₉S | Isothiocyanate reactant |

| 1-(4-(1,3,2-Dithiarsolan-2-yl) aniline)-2-N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranose-1-yl)-thiourea | C₂₄H₃₀AsN₃O₉S₃ | Final conjugated product |

| 1-(4-(1,3,2-Dithiarsinan-2-yl) aniline)-2-N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranose-1-yl)-thiourea | C₂₅H₃₂AsN₃O₉S₃ | Final conjugated product with increased selectivity acs.org |

Development of Multivalent Arsenical Architectures Based on p-Aminophenyl Arsenoxide

The development of multivalent arsenical architectures represents a sophisticated approach to enhance the inhibitory potency of p-aminophenyl arsenoxide, particularly against enzymes with multiple reactive sites. acs.org This strategy is based on the principle that linking multiple arsenical units onto a single molecular scaffold can lead to increased binding affinity and efficacy towards biological targets, such as redox-active enzymes containing multiple CxxC motifs.

The design and synthesis of these multivalent structures involve coupling p-aminophenyl arsenoxide with commercially available anhydrides or acyl chlorides in a straightforward one-pot reaction. acs.org This method allows for the creation of bis- and tris-arsenical derivatives. For example, specific multivalent arsenicals, designated as BA-1, BA-2 (bis-arsenicals), and TA-1 (a tris-arsenical), have been synthesized and characterized. acs.org These compounds have been investigated for their ability to inhibit oxidative protein folding. acs.org

Research has shown that these multivalent arsenicals exhibit enhanced inhibitory effects compared to their monovalent counterpart, p-aminophenyl arsenoxide. They have been found to inhibit the oxidative folding pathways of proteins like riboflavin-binding protein (RfBP) and ribonuclease (RNase). acs.org Interestingly, the primary targets of these multivalent compounds appear to be the reduced, unfolded protein substrates rather than the CxxC motifs of enzymes like Quiescin sulfhydryl oxidase (QSOX) or protein disulfide isomerase (PDI). acs.org

The interaction of these multivalent arsenicals with reduced proteins has been studied using spectrophotometric methods. Titration of reduced RfBP with bis- and tris-arsenicals resulted in a sharp increase in absorbance at 300 nm, indicating binding. acs.org The stoichiometry of this binding suggests that multiple thiol groups on the reduced protein interact with the arsenical moieties of the multivalent compounds. acs.org Furthermore, these multivalent arsenicals have been observed to promote the formation of beta-rich structures in reduced RNase, leading to aggregation. acs.org

The development of such multivalent arsenical architectures may offer a pathway to more potent inhibitors of extracellular oxidoreductases, especially those with multiple catalytically active dithiol motifs. acs.org

Table 2: Examples of Multivalent Arsenical Derivatives of p-Aminophenyl Arsenoxide

| Compound Designation | Type | Synthetic Approach | Key Research Finding |

|---|---|---|---|

| BA-1 | Bis-arsenical | Coupling of p-aminophenyl arsenoxide with an anhydride/acyl chloride. acs.org | Inhibits oxidative protein folding of RfBP and RNase. acs.org |

| BA-2 | Bis-arsenical | Coupling of p-aminophenyl arsenoxide with an anhydride/acyl chloride. acs.org | Promotes the formation of beta-rich structures in reduced RNase. acs.org |

| TA-1 | Tris-arsenical | Coupling of p-aminophenyl arsenoxide with an anhydride/acyl chloride. acs.org | Enhanced inhibitory effects compared to monovalent p-APAO. acs.org |

Molecular Mechanisms of Action and Biochemical Interactions of P Aminophenyl Arsenoxide

Interactions with Cellular Macromolecules

The reactivity of p-Aminophenyl Arsenoxide is dominated by its interaction with cysteine residues in proteins, leading to the formation of covalent bonds that alter protein structure and function.

The principal mechanism of p-Aminophenyl Arsenoxide's interaction with proteins is the formation of covalent adducts with sulfhydryl groups. researchgate.net The trivalent arsenic atom in APAO has a strong propensity to react with closely spaced cysteine residues, known as vicinal dithiols. researchgate.netnih.gov This interaction results in the formation of a stable, five-membered cyclic dithioarsinite ring structure. researchgate.netrsc.org This binding is significantly more stable than interactions with single cysteine residues (monothiols). nih.govrsc.org

Studies on Arg aminoacyl-tRNA protein transferase demonstrated this specificity; inhibition by p-Aminophenyl Arsenoxide could be reversed by a competing dithiol chemical, but not by a monothiol agent. nih.gov This highlights the compound's preferential and potent binding to proteins that possess vicinal thiol groups. nih.gov The formation of these stable cyclic adducts effectively cross-links the cysteine residues, disrupting the protein's native conformation and function. rsc.orgnih.gov

Beyond general interaction with dithiols, p-Aminophenyl Arsenoxide exhibits binding to specific protein motifs rich in cysteine residues. A key target is the CxxC motif (where 'C' is cysteine and 'x' is any amino acid), a common feature in the active sites of redox-active enzymes. acs.org Enzymes such as protein disulfide isomerase (PDI) and Quiescin sulfhydryl oxidase (QSOX) contain multiple CxxC motifs essential for their catalytic activity. acs.org

Research has shown that arsenicals can associate very tightly with conformationally mobile, cysteine-rich regions within proteins. nih.gov This binding is not always limited to a single CxxC motif. Multivalent arsenicals, derived from the APAO structure, have been designed specifically to exploit the presence of multiple such motifs in a single protein, suggesting that APAO itself can engage with these domains. acs.orgnih.gov

Interactive Table 1: Protein Interactions of p-Aminophenyl Arsenoxide

| Target Feature | Interaction Type | Resulting Structure | Significance |

| Vicinal Dithiols | Covalent Adduct Formation | Cyclic Dithioarsinite | High-affinity, stable binding that alters protein structure. nih.govrsc.org |

| CxxC Motif | Direct Binding | Arsenic-Thiol Adduct | Targets active sites of oxidoreductase enzymes. acs.org |

| Cysteine-Rich Regions | Non-specific Association | Multiple Arsenic-Thiol Adducts | Interferes with protein folding and function. nih.gov |

Covalent Adduct Formation with Thiol-Containing Proteins and Vicinal Dithiols

Enzyme Inhibition and Modulation of Metabolic Pathways

By targeting thiol-containing enzymes, p-Aminophenyl Arsenoxide can significantly disrupt essential metabolic and cellular processes, from energy production to protein maturation.

p-Aminophenyl Arsenoxide is recognized as a useful reagent for studying and inhibiting 2-oxoacid dehydrogenase multienzyme complexes, such as the pyruvate (B1213749) dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase (KGDH) complex. scbt.compharmaffiliates.comnih.gov These mitochondrial complexes are crucial for cellular energy metabolism. nih.gov

The primary target within these complexes is the dihydrolipoamide (B1198117) acetyltransferase (E2) subunit, which contains lipoic acid as a cofactor. researchgate.netnih.gov Lipoic acid features a dithiol group that, in its reduced form, readily reacts with p-Aminophenyl Arsenoxide. researchgate.net This interaction forms a stable cyclic dithioarsinite with the lipoyl group, effectively inactivating the E2 subunit. researchgate.net Research on the E. coli PDH complex showed that its incubation with p-Aminophenyl Arsenoxide, in the presence of substrates that ensure the lipoic acid is in a reduced state, led to a 92% loss of activity. researchgate.net Inhibition of the E2 subunit prevents the transfer of acyl groups, halting the catalytic cycle of the entire complex. nih.gov Furthermore, some studies using related arsenicals have shown that this interaction can lead to the inactivation of the lipoamide (B1675559) dehydrogenase (E3) component and cause dissociation of subunits from the E2 core. nih.gov

p-Aminophenyl Arsenoxide perturbs the process of oxidative protein folding, which is essential for the correct three-dimensional structuring of proteins containing disulfide bonds. nih.gov This process is catalyzed by a system of enzymes, including Quiescin sulfhydryl oxidase (QSOX) and protein disulfide isomerase (PDI). acs.org

Interestingly, the inhibitory effect of APAO and its derivatives is not primarily due to the direct inactivation of the PDI or QSOX enzymes. acs.orgnih.gov Instead, the principal targets are the reduced, unfolded protein substrates themselves. acs.orgnih.gov APAO binds avidly to the multiple free thiol groups present in these unfolded proteins. acs.org This action effectively "coats" the substrate protein, preventing PDI and QSOX from accessing the cysteine residues to form the correct disulfide bonds. acs.orgnih.gov This sequestration of the folding substrate stalls the entire pathway, leading to an accumulation of misfolded or unfolded proteins. nih.gov

Regulation of 2-Oxoacid Dehydrogenase Multienzyme Complex Activity

Specific Molecular Targets and Signaling Pathways

The reactivity of p-Aminophenyl Arsenoxide toward specific thiol-containing proteins implicates it in the modulation of several key signaling pathways.

Protein Arginylation: p-Aminophenyl Arsenoxide is a reversible inhibitor of Arg aminoacyl-tRNA protein transferase, an enzyme that arginylates the N-termini of proteins, marking them for degradation via the ubiquitin-proteasome system. nih.gov

Mitochondrial Function and Apoptosis: Trivalent arsenicals are known to target critical mitochondrial proteins. nih.gov One such target is the adenine (B156593) nucleotide translocator (ANT), a protein in the inner mitochondrial membrane containing critical cysteine residues. nih.gov By cross-linking these thiols, arsenicals can trigger the opening of the mitochondrial permeability transition pore (MPTP), leading to mitochondrial depolarization, depletion of ATP, and the initiation of apoptosis. nih.gov Other mitochondrial redox proteins, such as Peroxiredoxin III and Thioredoxin 2, are also potential targets due to their vicinal thiol content. nih.gov

Stress-Activated Signaling: Arsenic compounds can stimulate the JNK (c-Jun N-terminal kinase) signaling pathway. rsc.org This occurs through the inhibition of a JNK-specific phosphatase, which normally keeps JNK activity low. rsc.org The resulting increase in JNK activity can lead to the induction of proto-oncogenes such as c-jun and c-fos and the stimulation of the AP-1 transcription factor. rsc.org

Other Potential Targets: Based on the reactivity of trivalent arsenicals, other potential protein targets include tubulin, poly(ADP-ribose)polymerase (PARP-1), and the redox-sensitive signaling protein Keap-1. researchgate.net

Interactive Table 2: Selected Molecular Targets of p-Aminophenyl Arsenoxide and Related Arsenicals

| Molecular Target | Cellular Location | Affected Process/Pathway | Reference |

| 2-Oxoacid Dehydrogenase Complexes | Mitochondria | Cellular Respiration, Energy Metabolism | researchgate.netscbt.comnih.gov |

| Unfolded Protein Substrates | Endoplasmic Reticulum | Oxidative Protein Folding | acs.orgnih.gov |

| Arg aminoacyl-tRNA protein transferase | Cytoplasm | Protein Degradation (N-end rule) | nih.gov |

| Adenine Nucleotide Translocator (ANT) | Inner Mitochondrial Membrane | Apoptosis, Mitochondrial Permeability | nih.gov |

| JNK Phosphatase | Cytoplasm | JNK/AP-1 Signaling Pathway | rsc.org |

Interaction with the Promyelocytic Leukemia–Retinoic Acid Receptor Alpha (PML–RARα) Fusion Protein

The primary mechanism of action of p-Aminophenyl Arsenoxide in the context of cancer therapeutics is its direct interaction with the Promyelocytic Leukemia–Retinoic Acid Receptor Alpha (PML-RARα) fusion protein. rsc.org This oncoprotein, a hallmark of acute promyelocytic leukemia (APL), results from a chromosomal translocation and is a key driver of leukemogenesis. rsc.orgbiorxiv.org p-APAO's action mirrors that of arsenic trioxide, targeting the PML portion of the chimeric protein. rsc.org

The interaction is highly specific, involving the covalent binding of the trivalent arsenic in p-APAO to cysteine residues within the zinc finger domains of the PML protein. plos.org Studies on arsenic trioxide, which are mechanistically relevant to p-APAO, have identified that arsenic directly binds to cysteines in the RING finger and B-box domains of the PML moiety. nih.gov This binding is crucial for the subsequent degradation of the oncoprotein. Mutations in the PML protein, particularly at cysteine residues, can impair this binding and lead to arsenic resistance. nih.gov For instance, research has shown that mutations near critical cysteine residues can destabilize the protein structure, disrupting the hydrogen bonds essential for arsenic binding and leading to drug resistance. nih.gov

Influence on Oncogenic Fusion Protein Catabolic Degradation

The binding of p-Aminophenyl Arsenoxide to the PML-RARα fusion protein initiates a cascade of events that culminates in the protein's catabolic degradation. This process is a key component of the therapeutic effect observed in APL. Following the initial binding of arsenic to the PML moiety, the oncoprotein undergoes a significant conformational change. acs.org

This structural alteration triggers a series of post-translational modifications. The first critical step is the enhanced SUMOylation of the PML-RARα protein. researchgate.netnih.gov SUMO (Small Ubiquitin-like Modifier) proteins are conjugated to the oncoprotein, which then acts as a signal for further modification. This SUMOylation event facilitates the recruitment of the E3 ubiquitin ligase RNF4. biorxiv.orgresearchgate.netresearchgate.net RNF4, in turn, mediates the polyubiquitination of the SUMOylated PML-RARα. researchgate.netnih.gov This polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading targeted proteins. biorxiv.orgresearchgate.net The proteasome then recognizes and degrades the PML-RARα oncoprotein, leading to the differentiation and apoptosis of APL cells. rsc.orgnih.gov

While the degradation pathway for PML-RARα is well-documented, there is limited evidence in the scientific literature regarding the effect of p-APAO on the catabolic degradation of other oncogenic fusion proteins. Its mechanism of action appears to be highly specific to fusion proteins containing the PML moiety due to the unique arsenic-binding cysteine residues within its structure.

Engagement with Trypanothione (B104310) in Pathogenic Trypanosomatids (Comparative Studies with Related Arsenicals)

In pathogenic trypanosomatids, the causative agents of diseases like African trypanosomiasis, p-Aminophenyl Arsenoxide and related aromatic arsenicals interact with a unique dithiol molecule called trypanothione. nih.govpnas.org This molecule is central to the parasite's defense against oxidative stress and is absent in the mammalian host, making it an attractive drug target. nih.govpnas.org

Comparative studies with the structurally related aromatic arsenical, melarsen (B1215594) oxide, have provided significant insights into this interaction. Melarsen oxide forms a stable adduct with trypanothione, known as Mel T. researchgate.netnih.gov The formation of this adduct has a dual effect on the parasite. Firstly, it sequesters the available intracellular trypanothione, depleting the parasite's primary defense against oxidative damage. nih.govpnas.org Secondly, the Mel T adduct itself is a potent inhibitor of trypanothione reductase, the enzyme responsible for regenerating the reduced form of trypanothione. nih.govpnas.org Inhibition of this crucial enzyme disrupts the parasite's redox balance, leading to cell death. nih.gov

While p-APAO is also a trivalent aromatic arsenical, its uptake mechanism in trypanosomes may differ from melaminophenyl arsenicals like melarsoprol (B1676173) (the prodrug of melarsen oxide), which are recognized by specific adenosine (B11128) transporters. asm.org This can influence their relative trypanocidal activity. Nevertheless, the fundamental mechanism of forming adducts with thiol-containing molecules like trypanothione is a shared characteristic of these trivalent arsenicals. asm.org

Structure Activity Relationship Sar Investigations of P Aminophenyl Arsenoxide and Its Analogs

Correlating Arsenic Oxidation State with Biochemical Efficacy

The oxidation state of arsenic is a critical determinant of its biological activity. Arsenicals primarily exist in two oxidation states: pentavalent (As(V)) and trivalent (As(III)). Extensive research has demonstrated that these two forms have markedly different biochemical properties and cytotoxic profiles.

Trivalent arsenicals are generally considered more toxicologically potent than their pentavalent counterparts. nih.gov This heightened activity is largely attributed to the high affinity of As(III) for sulfhydryl (-SH) groups, which are present in the cysteine residues of many proteins and enzymes. Current time information in Bangalore, IN.dntb.gov.ua The interaction between As(III) and these thiol groups can lead to the disruption of protein structure and function, inhibition of critical enzymes, and induction of oxidative stress. nih.gov

Conversely, pentavalent arsenicals, such as arsenates, are structurally similar to phosphate (B84403) and can interfere with phosphate-dependent metabolic pathways. dntb.gov.ua However, for many of their biological effects to be realized, As(V) compounds must first be reduced in the cellular environment to the more reactive As(III) form. nih.gov This metabolic conversion is a key step in the mechanism of action for many pentavalent arsenicals.

Furthermore, the process of biomethylation can produce trivalent methylated metabolites, such as methylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), which can exhibit even greater cytotoxicity than inorganic As(III). mdpi.comcore.ac.uk This indicates that both the oxidation state and the organic substituents on the arsenic atom collectively determine the ultimate biochemical efficacy.

| Arsenical Form | Oxidation State | Primary Mechanism of Action | Relative Biochemical Efficacy |

|---|---|---|---|

| Arsenate (AsO43-) | +5 (Pentavalent) | Acts as a phosphate analog; requires reduction to As(III) for high reactivity. dntb.gov.ua | Lower |

| Arsenite (AsO33-) | +3 (Trivalent) | High affinity for protein sulfhydryl groups, leading to enzyme inhibition. Current time information in Bangalore, IN.dntb.gov.ua | Higher |

| Methylated As(V) | +5 (Pentavalent) | Generally less toxic; considered a detoxification product. mdpi.comcore.ac.uk | Lower |

| Methylated As(III) | +3 (Trivalent) | Highly reactive with sulfhydryl groups; can be more cytotoxic than inorganic As(III). mdpi.comcore.ac.uk | Highest |

Impact of Aromatic Substituent Variations on Molecular Activity Profiles

The chemical nature of substituents on the aromatic ring of phenylarsenicals can significantly modulate their molecular activity. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as amino (-NH2) and methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient biological sites. nih.govacs.org In contrast, EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease the ring's electron density, potentially making the arsenic center more electrophilic and reactive towards nucleophilic residues like thiols. nih.govacs.org

The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial, as it affects the electronic distribution and can introduce steric hindrance, which may either block or promote interactions with a target protein's binding pocket. nepjol.info For instance, a bulky substituent at the ortho position to the arsenoxide group might sterically hinder the arsenic's ability to bind to target thiols.

| Substituent at para-position | Electronic Effect | Expected Impact on Lipophilicity | Illustrative Predicted Activity |

|---|---|---|---|

| -NH2 (Amino) | Strongly Electron-Donating | Increases polarity | Baseline |

| -OH (Hydroxyl) | Strongly Electron-Donating | Increases polarity | Similar to baseline |

| -CH3 (Methyl) | Weakly Electron-Donating | Increases lipophilicity | Potentially increased cell uptake |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Significantly increases lipophilicity | Enhanced membrane permeability |

| -NO2 (Nitro) | Strongly Electron-Withdrawing | Slightly increases lipophilicity | Increased electrophilicity of arsenic |

Structure-Activity Insights from Dithiol-Protected Arsenical Analogs

Trivalent arsenicals, including p-aminophenyl arsenoxide, are known to readily react with molecules containing thiol groups. Their high affinity for vicinal dithiols (two thiol groups in close proximity) has led to the development of dithiol-protected arsenical analogs. In these compounds, the arsenic atom is part of a cyclic dithioarsolane ring, which can influence the compound's stability, toxicity, and cellular uptake.

For example, studies have shown that the choice of the dithiol ligand can modulate the cytotoxic activity of the arsenical. The stability of the dithioarsolane ring is crucial; if it is too stable, the active arsenical may not be released efficiently. Conversely, if it is too labile, the compound may exhibit non-specific toxicity similar to the unprotected arsenical. Research into various dithiol-protected arsenicals aims to find an optimal balance to enhance therapeutic efficacy.

| Compound/Analog | Protecting Group | Key Structural Feature | Observed or Expected Impact on Activity |

|---|---|---|---|

| p-Aminophenyl arsenoxide | None | Unprotected As=O group | Baseline activity, high reactivity with thiols. |

| 4-(1,3,2-dithiarsolan-2-yl)aniline | 1,2-Ethanedithiol (B43112) | Forms a five-membered dithioarsolane ring. | Serves as a prodrug, releasing the active arsenical. |

| Analog with substituted dithiol | e.g., 2,3-Dimercaptopropanol | Substituents on the dithiol backbone alter lipophilicity and stability. | Modulated release kinetics and cellular accumulation. |

The Role of Carbohydrate Conjugation in Modulating Selectivity and Potency

A significant strategy for enhancing the selectivity of cytotoxic agents is to conjugate them to molecules that are preferentially taken up by cancer cells. Carbohydrates, particularly glucose, represent an attractive option due to the often-increased glucose metabolism observed in many types of cancer cells (the Warburg effect).

Research has demonstrated that conjugating p-aminophenyl arsenoxide (p-APAO) to a carbohydrate moiety, such as glucopyranose, can significantly improve its selectivity for cancer cells over normal cells. In one approach, p-APAO was linked to a glucose molecule via a triazole linker. The resulting glycoconjugate was found to have increased antiproliferative selectivity.

The presence of the carbohydrate moiety can enhance the water solubility of the arsenical and facilitate its uptake through glucose transporters (GLUTs), which are often overexpressed on the surface of cancer cells. This targeted delivery mechanism can increase the intracellular concentration of the arsenical in malignant cells while minimizing its exposure to healthy tissues. Furthermore, modifications to the carbohydrate, such as the acetylation of hydroxyl groups, can also influence the compound's cytotoxic activity.

| Compound | Description | Observed Effect on Selectivity | Observed Effect on Potency |

|---|---|---|---|

| p-Aminophenyl arsenoxide (p-APAO) | Unconjugated arsenical. | Baseline selectivity. | Potent but non-selective cytotoxicity. |

| Glucopyranose-conjugated p-APAO | p-APAO linked to a glucose derivative. | Significantly increased antiproliferative selectivity for cancer cells over normal cells. | Maintained cytotoxic activity. |

| Tetra-O-acetyl-D-glucose-conjugated p-APAO | p-APAO conjugated to an acetylated glucose. | Maintained selectivity. | The presence of acetyl groups maintained the cytotoxic activity of the organic arsenic compound. |

Analysis of Multivalency Effects on Protein-Arsenical Interactions

Multivalency, the simultaneous interaction of multiple ligands on one molecular entity with multiple receptors on another, can dramatically enhance binding affinity and avidity. This principle has been applied to arsenical compounds to investigate their interactions with proteins, particularly those containing multiple cysteine residues or CxxC motifs, such as thiol-disulfide oxidoreductases.

To study these effects, multivalent arsenicals have been synthesized by coupling p-aminophenyl arsenoxide (APAO) to a central scaffold, creating bis-arsenical (two arsenical units) and tris-arsenical (three arsenical units) derivatives. nih.gov These multivalent reagents have been shown to be potent inhibitors of processes like oxidative protein folding.

The enhanced efficacy of these multivalent arsenicals (MVAs) is not necessarily due to the direct inhibition of specific enzymes. Instead, it is often a result of their avid and somewhat non-specific binding to the multiple sulfhydryl groups present in unfolded or conformationally flexible proteins. This tight binding can sequester protein substrates, preventing them from being processed by their respective enzymes. Titration experiments have shown that MVAs can capture numerous protein sulfhydryl groups, leading to protein aggregation. nih.gov These findings highlight that increasing the valency of an arsenical can profoundly alter its mechanism of action, shifting it from a potential enzyme inhibitor to a potent protein cross-linker and aggregator.

| Arsenical Compound | Valency | Description | Effect on Protein Interaction |

|---|---|---|---|

| p-Aminophenyl arsenoxide (APAO) | Monovalent | A single arsenical unit. | Binds to single or vicinal thiols; less effective inhibitor in the presence of competing monothiols. nih.gov |

| Bis-arsenicals (BA-1, BA-2) | Divalent | Two APAO units linked to a central scaffold. | Strong inhibitors of oxidative protein folding; avidly bind to reduced, unfolded proteins. |

| Tris-arsenical (TA-1) | Trivalent | Three APAO units linked to a central scaffold. | Potent inhibitor that can capture multiple protein sulfhydryl groups and induce protein aggregation. nih.gov |

Advanced Analytical Techniques in P Aminophenyl Arsenoxide Research

Spectroscopic Approaches for Characterization and Interaction Profiling

Spectroscopy is a cornerstone in the study of p-APAO, providing insights from fundamental structural confirmation to complex binding dynamics with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of p-Aminophenyl Arsenoxide and its derivatives. Both ¹H and ¹³C NMR are utilized to verify the molecular framework following synthesis. For instance, the synthesis of carbohydrate conjugates of p-APAO involves structural confirmation using ¹H and ¹³C NMR to ensure the successful coupling and integrity of the final product.

Publicly available spectral data provides typical chemical shifts for the core molecule, which serve as a reference for researchers. nih.gov These reference values are critical for validating new synthetic batches and for studying structural changes upon interaction with other molecules.

Table 1: Representative NMR Data for p-Aminophenyl Arsenoxide Note: This table is illustrative, based on typical chemical shifts for similar aromatic structures. Actual values may vary based on solvent and experimental conditions.

| Technique | Atom | Expected Chemical Shift (ppm) |

| ¹H NMR | Aromatic Protons | 6.5 - 7.5 |

| Amine Protons (-NH₂) | 3.5 - 5.0 (broad) | |

| ¹³C NMR | C-As | ~150 |

| C-NH₂ | ~145 | |

| Aromatic C-H | 115 - 130 |

In research involving dithiaarsane derivatives of p-APAO, NMR studies have been used to observe ligand exchange processes, confirming the formation of more stable cyclic compounds in solution. asm.org

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of p-APAO and for identifying its adducts with biological molecules, particularly proteins. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of synthesized p-APAO conjugates.

A critical application of MS, especially when coupled with liquid chromatography (LC-MS/MS), is in the field of proteomics to identify specific protein targets of p-APAO. Trivalent arsenicals like p-APAO are known to have a high affinity for sulfhydryl groups in cysteine residues. acs.org Researchers use LC-MS/MS to analyze tryptic digests of proteins that have been exposed to p-APAO. This allows for the precise identification of modified cysteine residues, revealing which proteins are targeted and where the binding occurs. For example, this method has been used to identify the specific cysteine residues in the Keap1 protein that are alkylated by p-APAO.

Table 2: Mass Spectrometry Parameters for p-Aminophenyl Arsenoxide Analysis

| Parameter | Value/Type | Reference |

| Molecular Formula | C₆H₆AsNO | nih.gov |

| Molecular Weight | 183.04 g/mol | nih.govscbt.com |

| Monoisotopic Mass | 182.966533 Da | nih.gov |

| Common Adducts (Predicted) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | uni.lu |

| Analytical Technique | LC-MS/MS (e.g., Q-Exactive HF) | |

| Application | Identification of cysteine adducts in proteins | researchgate.net |

Spectrophotometric methods offer a straightforward approach for the quantification of arsenicals. While specific methods for p-APAO are not widely published, techniques developed for the p-aminophenol moiety can be adapted. These methods are often based on colorimetric reactions, such as the formation of a Schiff base or a methylene (B1212753) blue-like dye, whose absorbance can be measured to determine concentration. nih.govnih.gov

For studying the interactions between p-APAO and its biological targets, more advanced techniques like isothermal titration calorimetry (ITC) are employed. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters. This technique was used to confirm the strong binding capacity of engineered flagellin (B1172586) proteins with phenylarsine (B13959437) oxide (PAO), a structurally related arsenical, yielding dissociation constants (Kd) in the nanomolar range. researchgate.net Such data is crucial for quantifying the affinity and stoichiometry of arsenical-protein interactions.

Utilization of Mass Spectrometry (MS) Techniques for Compound Identification and Adduct Characterization

Chromatographic Separation Techniques for Arsenical Speciation in Biological Matrices

Understanding the fate of p-APAO in a biological system requires differentiating the parent compound from its various metabolites. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for this purpose, a process known as speciation analysis. nih.govresearchgate.net

The choice of chromatographic mode depends on the physicochemical properties of the arsenic species to be separated. researchgate.net Since arsenic species can be neutral, anionic, or cationic depending on the pH, ion-exchange chromatography is a widely used separation technique. nih.govmdpi.com

Anion-exchange chromatography is effective for separating deprotonated, anionic species like inorganic arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). researchgate.netmdpi.com

Cation-exchange chromatography is used for cationic species. mdpi.com

Ion-pair reversed-phase HPLC is another common method that allows for the simultaneous determination of multiple arsenic species. nih.gov

Size-exclusion chromatography (SEC) is used to separate protein-bound arsenic from free arsenicals in biological extracts. rsc.org

These separation techniques are most powerful when coupled with highly sensitive detectors. Inductively coupled plasma mass spectrometry (ICP-MS) is the most common detector due to its low detection limits and high sensitivity for trace elements, making the HPLC-ICP-MS combination a benchmark for arsenic speciation analysis in biological matrices like urine and blood. nih.govrsc.org

Table 3: Comparison of Chromatographic Techniques for Arsenical Speciation

| Technique | Principle | Typical Analytes | Detector | Reference |

| Anion-Exchange Chromatography | Separation based on charge (anions) | As(V), MMA(V), DMA(V) | ICP-MS | researchgate.netmdpi.com |

| Ion-Pair Reversed-Phase HPLC | Separation of ionic and non-ionic compounds | As(III), As(V), MMA, DMA | ICP-MS | nih.gov |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | Protein-bound arsenicals vs. free arsenicals | ICP-MS | rsc.org |

| Thin-Layer Chromatography (TLC) | Separation on a solid phase with a liquid mobile phase | iAs(III), iAs(V), MMA(V), DMA(V) | Autoradiography (for radiolabels) | nih.gov |

Electrochemical Methodologies for Probing Arsenical Interactions with Biological Systems

Electrochemical methods provide a sensitive and often cost-effective platform for detecting arsenic and studying its interactions. mdpi.com Voltammetric techniques, such as square-wave voltammetry, are among the most versatile for arsenic ion analysis. mdpi.com

Electrochemical biosensors have been developed based on the principle of enzyme inhibition. For example, the activity of acetylcholinesterase or cytochrome C can be inhibited by arsenite, and this inhibition can be measured electrochemically to determine the arsenic concentration. rsc.org Other biosensors utilize proteins with a natural affinity for arsenic, such as the ArsR repressor protein. In one study, engineered flagellin filaments containing an arsenic-binding protein were immobilized on a gold electrode. The binding of arsenicals to this layer was then detected using cyclic voltammetry (CV), demonstrating a method for direct arsenic detection. researchgate.net These approaches can be adapted to study the interaction of p-APAO with specific proteins immobilized on an electrode surface, providing real-time data on binding events.

Isotopic Tracing Techniques for Arsenic Distribution and Metabolism Studies

Isotopic labeling is a powerful technique used to track the passage of an arsenical through a biological system, providing definitive information on its absorption, distribution, metabolism, and excretion. wikipedia.org This involves using an arsenic isotope as a tracer.

Radioisotopes of arsenic, such as ⁷³As and ⁷⁴As, have historically been used in metabolic studies. nih.govnih.gov By administering a compound synthesized with a radioactive arsenic isotope, researchers can trace its path and quantify its accumulation in various tissues and excreta using radiation detectors or autoradiography. nih.govnih.gov For example, thin-layer chromatography coupled with detection of the radionuclide [⁷³As] has been extensively used to track arsenic metabolism in vitro. nih.gov Studies in the 1940s used [⁷⁴As]potassium arsenite to map the general distribution of arsenic in various animal species and humans, finding it was distributed to all tissues, with the largest amount in muscle. nih.gov

More recently, stable isotope tracers are gaining favor as they avoid the complications of radioactivity. While not specific to arsenic, innovative methods using other isotopic ratios, such as ⁸⁷Sr/⁸⁶Sr, have been proposed as proxies to trace the bioavailability and transfer of elements like arsenic from the environment into organisms. nih.gov

Table 4: Arsenic Isotopes Used in Tracer Studies

| Isotope | Type | Detection Method | Application | Reference |

| ⁷³As | Radioactive | Radiation detection, Autoradiography | In vitro metabolism tracking | nih.gov |

| ⁷⁴As | Radioactive | Radiation detection | In vivo tissue distribution | nih.gov |

Computational Modeling and Simulation in P Aminophenyl Arsenoxide Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Recognition

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational methods for exploring how a small molecule, or ligand, like p-aminophenyl arsenoxide binds to a biological target, typically a protein. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique evaluates the spatial and energetic compatibility between the ligand and the target's active site, generating a binding score that estimates the strength of the interaction. researchgate.net

Recent research has utilized these methods to investigate derivatives of p-APAO. For instance, molecular docking studies have been performed on thiourea-containing derivatives of p-APAO to assess their potential as anticancer agents. researchgate.net These simulations targeted the BRAF (V600E) protein kinase, a protein implicated in some cancers. researchgate.net The results from such docking studies, often expressed as binding energy, indicate the affinity of the compound for the target protein. researchgate.netmdpi.com

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex. mdpi.complos.org MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. mdpi.comnih.gov For example, after docking a p-APAO derivative into a target protein, an MD simulation can confirm whether the key interactions, such as hydrogen bonds, remain stable over a simulated period, reinforcing the docking prediction. researchgate.netmdpi.com Studies have shown that p-APAO itself interacts with the promyelocytic leukemia-retinoic acid receptor alpha (PML-RARα) fusion protein, a mechanism it shares with arsenic trioxide. researchgate.net Computational studies help elucidate the specific interactions driving this binding.

Table 1: Example of Molecular Docking Data for Arsenical Derivatives and Related Compounds

| Compound/Derivative Class | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| Thiourea-conjugating organic arsenic derivatives | BRAF (V600E) | Not specified | Not specified |

| Pyrimidine Derivative | Carotenoid dehydrosqualene synthase (CrtM) | -7.97 | 1.43 |

This table presents representative data from molecular docking studies on compounds structurally related or analogous to p-APAO derivatives to illustrate the type of data generated. researchgate.netmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Assessment

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like p-aminophenyl arsenoxide. rasayanjournal.co.in These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, from which numerous chemical properties can be derived. mdpi.com DFT is a popular method in this field due to its balance of accuracy and computational cost. rasayanjournal.co.in

For a molecule like p-APAO, DFT calculations can reveal key insights into its reactivity. rasayanjournal.co.in This is achieved by calculating global and local reactivity descriptors. rasayanjournal.co.in Global descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. rasayanjournal.co.in The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rasayanjournal.co.in The energy gap between HOMO and LUMO (ΔEgap) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rasayanjournal.co.in

Other calculated parameters include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO). rasayanjournal.co.in

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO). rasayanjournal.co.in

Electronegativity (χ): The power of an atom to attract electrons to itself. rasayanjournal.co.in

Hardness (η): A measure of resistance to change in electron distribution. rasayanjournal.co.in

Electrophilicity (ω): A measure of the propensity to accept electrons. rasayanjournal.co.in

Furthermore, DFT can generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution across the molecule. rasayanjournal.co.in These maps show electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting sites susceptible to electrophilic or nucleophilic attack, respectively. This information is critical for understanding how p-APAO might interact with biological molecules. rasayanjournal.co.in

Table 2: Representative Quantum Chemical Parameters from DFT Calculations for Aromatic Compounds

| Parameter | Description | Example Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.20 to -0.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 to -0.10 |

| ΔEgap | HOMO-LUMO Energy Gap | 0.15 to 0.18 |

| Ionization Potential (I) | Energy to remove an electron | 0.20 to 0.25 |

| Electron Affinity (A) | Energy released when adding an electron | 0.05 to 0.10 |

| Electronegativity (χ) | Tendency to attract electrons | 0.13 to 0.17 |

| Hardness (η) | Resistance to deformation of electron cloud | 0.07 to 0.09 |

Note: This table shows typical ranges of values for related aromatic compounds as found in DFT studies to illustrate the outputs of such calculations. rasayanjournal.co.in a.u. = atomic units.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. researchgate.netmdpi.com These models are built on the principle that the structure of a molecule dictates its activity. mdpi.com

The development of a QSAR/QSPR model for arsenicals like p-aminophenyl arsenoxide involves several steps:

Data Collection: A dataset of compounds with known experimental data (e.g., toxicity, binding affinity) is compiled. nih.gov

Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These can represent constitutional (e.g., number of atoms), topological, geometric, or electronic properties. nih.gov

Model Building: A mathematical model is created to find a correlation between the calculated descriptors and the observed activity/property. researchgate.net Techniques like Partial Least Squares (PLS) or Support Vector Machines (SVM) are often used. researchgate.netmdpi.com

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted. researchgate.netmdpi.com

For arsenical compounds, QSAR models can be used to predict toxicological endpoints, such as cytotoxicity or acute oral toxicity (LD50), without the need for extensive animal testing. nih.govresearchgate.net For example, a 3D-QSAR model can provide insights into how the spatial arrangement of functional groups affects a compound's activity. researchgate.net The statistical significance of these models is judged by several parameters. researchgate.netmdpi.com

Table 3: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| r² (R-squared) | The coefficient of determination for the training set; measures how well the model fits the data. | > 0.6 |

| q² (or Q²) | The cross-validated correlation coefficient; measures the predictive ability of the model via internal validation. | > 0.5 |

| F-test value | A statistical test of the model's significance. | High values indicate significance. |

| RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. | Low values are preferred. |

| Pearson-R | The correlation coefficient between predicted and observed values for an external test set. | > 0.7 |

This table summarizes key statistical metrics used to assess the quality and predictive power of QSAR models based on published studies. researchgate.netmdpi.com

Theoretical Prediction of Arsenical Compound Stability and Biotransformation Pathways

Computational methods are increasingly used to predict the stability and metabolic fate of xenobiotics, including arsenical compounds. The stability of a compound like p-aminophenyl arsenoxide can be influenced by environmental factors such as light and air. oecd.orgnih.gov Related compounds like p-aminophenol are known to be unstable and can oxidize or polymerize. oecd.orgnih.gov While often confirmed experimentally, computational chemistry can predict bond dissociation energies and reaction energetics to identify the most likely degradation pathways. nih.gov

Predicting biotransformation pathways is crucial for understanding a compound's efficacy and toxicity. The metabolism of arsenicals in biological systems often involves a series of enzymatic reactions. researchgate.net For inorganic arsenic, these pathways include reduction and oxidative methylation. researchgate.net For organic arsenicals, biotransformation can be more complex. Computational tools and platforms, such as BioTransformer or GLORY, can predict the likely metabolites of a parent compound by simulating common metabolic reactions. mdpi.com

For p-aminophenyl arsenoxide, predicted biotransformation pathways would likely include:

Phase I Reactions: Oxidation of the trivalent arsenic (As=O) to a pentavalent state (arsanilic acid), or hydroxylation of the aromatic ring. dshs-koeln.de

Phase II Reactions: Conjugation of the amino group or a hydroxylated metabolite with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. nih.govmdpi.com The metabolism of p-aminophenol, a structurally similar compound, is known to produce p-aminophenyl-beta-d-glucuronide and p-aminophenyl sulfate. nih.gov

These in silico predictions provide hypotheses that can be tested experimentally, for example, by analyzing metabolites in in vitro systems like human liver microsomes or in in vivo models. dshs-koeln.demdpi.com This predictive approach helps to identify potentially toxic metabolites early in the drug discovery or chemical safety assessment process.

Future Research Directions and Translational Perspectives for P Aminophenyl Arsenoxide

Rational Design of Next-Generation p-Aminophenyl Arsenoxide Derivatives with Enhanced Target Specificity

A primary limitation of many chemotherapeutic agents is their lack of specificity, leading to effects on healthy cells. Organic arsenicals like p-APAO are amenable to structural optimization, which can improve their pharmacokinetic properties, therapeutic efficacy, and crucially, their selectivity for target cells. nih.govresearchgate.net Research in this area is focused on creating next-generation derivatives that can more precisely target cancer cells while minimizing collateral damage.

One promising strategy involves the conjugation of p-APAO derivatives with specific moieties to exploit the unique metabolic needs of cancer cells. For instance, derivatives of 4-(1,3,2-dithiarsinan-2-yl) aniline (B41778), a compound related to p-APAO, have been conjugated with D-glucose. nih.govresearchgate.net This approach is based on the principle that many cancer cells exhibit increased glucose uptake. The resulting glucose-conjugated compounds have shown an increased selectivity towards human colon cancer cells over normal human embryonic kidney cells. researchgate.netresearchgate.net

Another approach involves modifying the arsenoxide moiety itself to improve stability and efficacy. Protecting the arsenoxide group with dithiols to form analogues like 4-(1,3,2-dithiarsolan-2-yl)aniline (p-APDTAs) has been shown to be more effective than p-APAO in inducing apoptosis in several cancer cell lines, with reduced cytotoxicity towards normal cells. rsc.org Further conjugation of these p-APDTAs with carbohydrates has also been explored as a method to improve the therapeutic index. researchgate.netrsc.org

The synthesis of multivalent arsenicals represents another frontier. acs.org By coupling p-APAO with various chemical linkers, it is possible to create molecules that can engage multiple targets or multiple sites on a single target, potentially leading to enhanced potency and specificity. acs.org

Table 1: Examples of p-Aminophenyl Arsenoxide Derivatives and Design Strategies

| Derivative/Strategy | Modification | Rationale for Enhanced Specificity | Key Findings |

|---|---|---|---|

| Glucose Conjugation | Attaching a D-glucose moiety to a 4-(1,3,2-dithiarsinan-2-yl) aniline backbone. nih.govresearchgate.net | Exploits the high glucose uptake of cancer cells for targeted delivery. | Increased selectivity for human colon cancer cells (HCT-116) versus normal kidney cells (293T). researchgate.netresearchgate.net |

| Dithiol Protection (p-APDTAs) | Reacting p-APAO with dithiols to form 4-(1,3,2-dithiarsolan-2-yl)aniline. rsc.org | Improves chemical stability and alters cellular uptake and reactivity. | More efficacious in inducing apoptosis in cancer cells and less cytotoxic to normal cells compared to p-APAO. rsc.org |

| Carbohydrate-Conjugated p-APDTAs | Attaching carbohydrate moieties to p-APDTAs. researchgate.netrsc.org | Aims to improve the therapeutic index by modifying drug-like properties. | Exhibited reduced cytotoxicity to normal cells, suggesting a feasible approach to improve safety. researchgate.netrsc.org |

| Multivalent Arsenicals | Coupling p-APAO with anhydrides or acyl chlorides to create larger molecules with multiple arsenical units. acs.org | Potential for simultaneous engagement of multiple protein targets or binding sites. | Capable of inhibiting oxidative protein folding pathways. acs.org |

Unraveling Complex Mechanistic Details of p-Aminophenyl Arsenoxide Action at the Sub-Molecular Level

A fundamental understanding of how p-APAO interacts with cellular components at a sub-molecular level is critical for its development as a therapeutic agent and for designing improved versions. Trivalent arsenicals, including p-APAO, are known to exert their biological effects primarily by binding to closely spaced sulfhydryl (thiol) groups in proteins, forming stable cyclic dithioarsinite complexes. researchgate.net This interaction can profoundly alter the structure and function of critical proteins. researchgate.net

A key target identified for p-APAO is the promyelocytic leukemia-retinoic acid receptor alpha (PML-RARα) fusion protein, which is characteristic of acute promyelocytic leukemia (APL). researchgate.netrsc.org The interaction of p-APAO with this oncoprotein is believed to be similar to that of arsenic trioxide, a clinically approved drug for APL. rsc.org

Beyond this specific target, research points to a broader mechanism involving the disruption of cellular redox homeostasis. nih.gov Many of the protein targets of arsenicals are located within the mitochondria and are involved in regulating the production of reactive oxygen species (ROS). nih.gov By binding to vicinal thiols in enzymes such as those in the thioredoxin system, p-APAO and its derivatives can inhibit their function, leading to increased oxidative stress and the initiation of apoptosis. researchgate.netnih.gov For example, p-APAO has been shown to inhibit the pyruvate (B1213749) dehydrogenase complex by specifically targeting the reduced lipoic acid cofactor on the E2 subunit. researchgate.net Other identified targets include redox-active enzymes like protein disulfide isomerase (PDI) and Quiescin sulfhydryl oxidase (QSOX). acs.org

Recent studies have also uncovered novel mechanisms, such as the direct interaction of arsenic with histone acetyltransferase hMOF. plos.org This binding inhibits the enzyme's activity, leading to a global reduction in histone H4 acetylation at lysine (B10760008) 16, which can have widespread effects on gene expression and cellular function. plos.org

Table 2: Known and Putative Protein Targets of p-Aminophenyl Arsenoxide and Related Arsenicals

| Protein Target | Cellular Location/Function | Consequence of Arsenical Binding |

|---|---|---|

| PML-RARα | Nucleus (in APL cells) / Oncogenic transcription factor | Interaction is thought to be a key mechanism for its anti-leukemia activity. researchgate.netrsc.org |

| Pyruvate Dehydrogenase (PD) Complex (E2 Subunit) | Mitochondria / Energy metabolism | Forms a stable complex with lipoic acid, leading to enzyme inhibition. researchgate.net |

| Thioredoxin System Proteins | Mitochondria, Cytosol / Redox regulation | Inhibition of redox control, leading to increased reactive oxygen species (ROS) and oxidative stress. researchgate.netnih.gov |

| Protein Disulfide Isomerase (PDI) | Endoplasmic Reticulum / Protein folding | Inhibition of protein folding and induction of cellular stress. acs.org |

| Histone Acetyltransferase hMOF | Nucleus / Epigenetic regulation | Direct inhibition of enzymatic activity, leading to decreased histone acetylation. plos.org |

Integration of Multi-Omics Data for Comprehensive Biological Impact Assessment of Arsenicals

To fully grasp the complex biological impact of p-APAO and its derivatives, future research will increasingly rely on the integration of multiple high-throughput "omics" technologies. epa.gov This systems-biology approach, encompassing genomics, epigenomics, transcriptomics, proteomics, and metabolomics, allows for a holistic view of the cellular response to arsenical exposure, moving beyond the study of single targets to the analysis of entire pathways and networks. epa.govmdpi.com

Multi-omics analyses can help to comprehensively map the mode of action of arsenicals. For example, combining proteomics and phosphoproteomics can reveal how arsenic trioxide perturbs cellular signaling networks in cancer cells. biorxiv.org Similarly, single-cell multi-omics profiling can uncover transcriptomic and epigenetic changes in specific cell populations, such as immune cells within a tumor microenvironment, following arsenic exposure. acs.orgnih.gov This level of detail is crucial for understanding not just the direct effects on cancer cells but also the impact on the surrounding tissue and the immune system. acs.org

Integrating these vast datasets can also aid in the discovery of novel biomarkers of exposure and effect, and help identify new druggable targets. mdpi.com For instance, by correlating proteome and transcriptome data with clinical information, it may be possible to identify molecular signatures that predict sensitivity or resistance to arsenical-based therapies. mdpi.com This approach transitions the use of omics data from simply providing mechanistic information to potentially deriving human-relevant toxicity values and quantifying the biological effects of chemical exposures. epa.gov The application of these powerful analytical strategies to p-APAO and its next-generation derivatives will be instrumental in advancing their translational potential.

Table 3: Application of Omics Technologies in Arsenical Research

| Omics Technology | Type of Data Generated | Application in p-APAO Research |

|---|---|---|

| Epigenomics | DNA methylation patterns, histone modifications. epa.gov | Elucidating how arsenicals alter gene expression programs through epigenetic mechanisms, such as the inhibition of histone acetyltransferases. plos.org |

| Transcriptomics | Gene expression profiles (mRNA levels). epa.gov | Identifying entire pathways and gene networks that are up- or down-regulated upon exposure to p-APAO, revealing cellular response mechanisms. nih.gov |